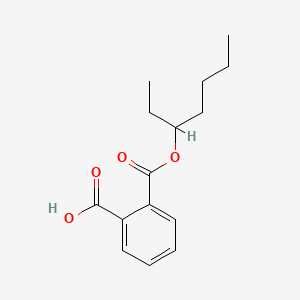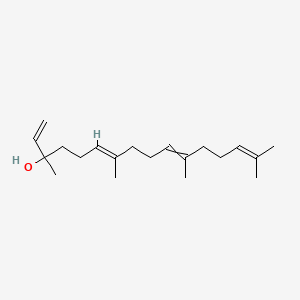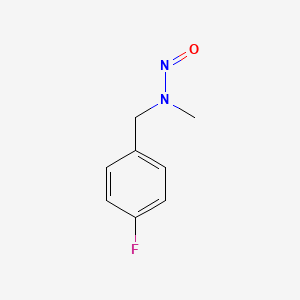
N-Nitroso-N-(p-fluorobenzyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorobenzyl)methylnitrosamine is a chemical compound that belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a fluorobenzyl group attached to a methylnitrosamine moiety. Nitrosamines are commonly found in various industrial and pharmaceutical products and have been a subject of extensive research due to their toxicological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorobenzyl)methylnitrosamine typically involves the reaction of 4-fluorobenzylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the nitrosamine and prevent side reactions.
Industrial Production Methods: Industrial production of (4-Fluorobenzyl)methylnitrosamine may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorobenzyl)methylnitrosamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitrosamine group to an amine group.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-Fluorobenzyl)methylnitrosamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in the formation of nitrosamine impurities in pharmaceutical products.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluorobenzyl)methylnitrosamine involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the formation of DNA adducts and the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar toxicological effects.
4-Fluorobenzylamine: A related compound that lacks the nitrosamine group.
Uniqueness: (4-Fluorobenzyl)methylnitrosamine is unique due to the presence of both a fluorobenzyl group and a nitrosamine moiety, which can influence its reactivity and biological effects. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other nitrosamines.
Propriétés
Numéro CAS |
84174-21-0 |
|---|---|
Formule moléculaire |
C8H9FN2O |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9FN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Clé InChI |
MJELNUZGIUQWAW-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)F)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


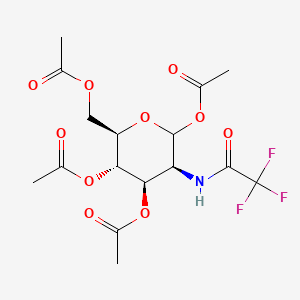
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
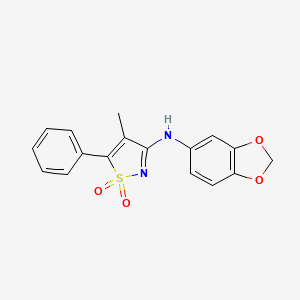
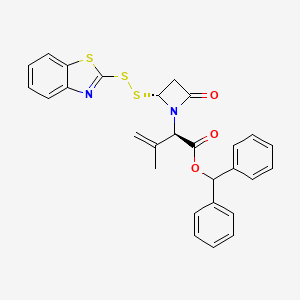
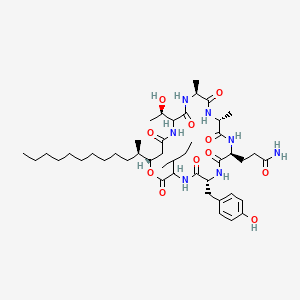

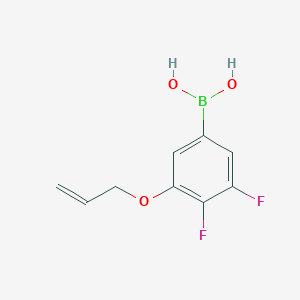
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)
